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Cytidine-5'-triphosphate

Lipopolysaccharide biosynthesis CMP-KDO synthetase Glycobiology

Cytidine-5'-triphosphate (CTP; CAS 123334-07-6) as sodium salt hydrate is the essential pyrimidine rNTP for in vitro transcription, lipid biosynthesis, and antiviral drug discovery. Kinetic evidence confirms UTP exhibits a 4.4-fold higher Km (8.8×10⁻⁴ M) for CMP-KDO synthetase versus CTP (2.0×10⁻⁴ M), while dCTP shows a 1.7-fold higher Km, establishing CTP as the optimal substrate. This intrinsic specificity precludes generic nucleotide substitution, ensuring reproducible transcript yields in mRNA therapeutic production and reliable IC50 benchmarks in CTPS inhibitor screening.

Molecular Formula C9H14N3Na2O14P3
Molecular Weight 527.12
CAS No. 123334-07-6
Cat. No. B1142497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-5'-triphosphate
CAS123334-07-6
Molecular FormulaC9H14N3Na2O14P3
Molecular Weight527.12
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine-5'-triphosphate (CAS 123334-07-6): Baseline Characterization and Primary Biological Role


Cytidine-5'-triphosphate (CTP; CAS 123334-07-6 as sodium salt hydrate) is an endogenous pyrimidine ribonucleoside 5′-triphosphate that serves as an essential building block for RNA synthesis and a critical substrate for multiple lipid biosynthetic pathways including phosphocholine and phosphoethanolamine metabolism . As one of the four canonical ribonucleoside triphosphates (ATP, GTP, UTP, CTP) required for transcription and RNA-dependent processes, CTP functions both as a direct substrate for RNA polymerases and as an activated intermediate in the synthesis of cytidine diphosphate (CDP)-linked metabolites .

Why In-Class Nucleotide Substitution of Cytidine-5'-triphosphate Fails: The CTP-UTP-dCTP Differentiation Barrier


Substituting CTP with structurally similar nucleotides such as UTP or dCTP is not functionally equivalent due to enzyme-specific substrate recognition mechanisms. The pyrimidine base (cytosine versus uracil) and the sugar moiety (ribose versus deoxyribose) create differential binding affinities that manifest as quantifiable differences in kinetic parameters across multiple enzyme systems [1]. In lipid biosynthesis, the CMP-KDO synthetase from Escherichia coli exhibits a 4.4-fold higher apparent Km for UTP (8.8 × 10⁻⁴ M) compared to CTP (2.0 × 10⁻⁴ M), while dCTP shows a 1.7-fold higher Km, indicating that even closely related nucleotides cannot substitute without kinetic penalty [2]. Similarly, the antiviral enzyme viperin maintains comparable catalytic turnover (kcat) for CTP and UTP yet displays markedly elevated Km for UTP, confirming that the uracil moiety introduces unfavorable binding interactions that cannot be compensated by reaction rate [3]. These enzyme-level differences preclude generic nucleotide substitution in applications requiring precise substrate specificity.

Cytidine-5'-triphosphate (CTP): Quantitative Comparative Evidence for Scientific Selection


CTP Versus UTP and dCTP in CMP-KDO Synthetase: Substrate Affinity Discrimination

In the CMP-KDO synthetase system from Escherichia coli, CTP demonstrates the highest substrate affinity among pyrimidine nucleotides tested. The apparent Km for CTP is 2.0 × 10⁻⁴ M, compared to 8.8 × 10⁻⁴ M for UTP and 3.4 × 10⁻⁴ M for dCTP under identical assay conditions (pH 9.5, 10.0 mM Mg²⁺) [1]. This represents a 4.4-fold lower affinity for UTP and a 1.7-fold lower affinity for dCTP relative to the native CTP substrate.

Lipopolysaccharide biosynthesis CMP-KDO synthetase Glycobiology

CTP Feedback Inhibition Potency in CTP Synthetase: Quantitative IC50 Characterization

CTP exerts feedback inhibition on Escherichia coli CTP synthetase with an IC50 of approximately 370 μM under standard assay conditions; this inhibitory potency increases to an IC50 of 160 μM when the UTP substrate concentration is reduced to 50 μM (near the UTP S0.5 value) [1]. These values establish a quantitative baseline for evaluating engineered enzyme variants or screening compounds targeting pyrimidine biosynthesis.

Pyrimidine metabolism CTP synthetase Feedback regulation

Engineered CTP Synthetase with Reduced Product Inhibition: 23.5-Fold IC50 Improvement

In the context of industrial-scale CTP production, a triple mutant of CTP synthetase (CTPS; D160E-E162A-E168K) was engineered to reduce product inhibition by CTP. This variant exhibits halved Km, doubled Vmax, and a 23.5-fold increased IC50 for CTP compared to the wild-type enzyme [1]. This engineered system demonstrates the feasibility of overcoming the intrinsic feedback inhibition that limits wild-type CTPS productivity.

Industrial biocatalysis Enzyme engineering CTP production

CTP as Natural Substrate Baseline for Antiviral Nucleotide Analog Selectivity Assessment

In norovirus RNA-dependent RNA polymerase (NoVpol) assays, the modified nucleotide analog 2′-C-methyl-CTP (2CM-CTP) competes directly with natural CTP during primer elongation with IC50 values in the low micromolar range [1]. Critically, 2CM-CTP and the related analog T-705 ribonucleoside triphosphate display low enzyme selectivity, as both are recognized as substrates by human mitochondrial RNA polymerase [1]. This finding underscores that CTP serves as the essential reference substrate against which analog selectivity and off-target potential must be measured.

Antiviral drug discovery RNA-dependent RNA polymerase Norovirus

CTP Versus 2′-dCTP Discrimination by Viral RNA Polymerase Variants

Coxsackievirus B3 RNA-dependent RNA polymerase (3Dpol) discriminates between the natural substrate CTP and the deoxy analog 2′-dCTP with variant-dependent efficiency. The G64S high-fidelity mutant exhibits enhanced discrimination (higher [NTP]1/2 ratio for 2′-dCTP versus CTP) compared to wild-type polymerase, while the I230F low-fidelity mutant shows reduced discrimination [1]. This differential recognition provides a quantitative framework for assessing polymerase fidelity and nucleotide analog incorporation.

Polymerase fidelity Nucleotide discrimination Virology

CTP Purification Efficiency: 97.2% Purity with 82.5% Recovery via Composite Cryogel Chromatography

Using an anion-exchange poly(2-hydroxyethyl methacrylate) composite cryogel embedded with SiO2 nanoparticles for chromatographic separation from Saccharomyces cerevisiae transformation broth, CTP was obtained with 97.2% purity and 82.5% recovery [1]. This method was reported as simpler and more effective compared with other conventional separation methods [1], establishing a quantitative benchmark for evaluating purification process efficiency.

Downstream processing Nucleotide purification Bioprocess engineering

Cytidine-5'-triphosphate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Transcription Systems Requiring Defined Natural Nucleotide Substrates

CTP is an essential component of in vitro transcription reactions for RNA synthesis where all four canonical ribonucleoside triphosphates (ATP, GTP, UTP, CTP) are required. The quantitative substrate discrimination data [1] confirm that substituting CTP with UTP or dCTP introduces kinetic penalties that compromise reaction efficiency. For applications demanding precise control over transcript sequence and yield—including mRNA therapeutic production, aptamer generation, and ribozyme synthesis—natural CTP provides the baseline substrate specificity that modified nucleotide analogs are benchmarked against [2].

CMP-KDO Synthetase Assays for Lipopolysaccharide Biosynthesis Research

In enzymatic assays measuring CMP-KDO synthetase activity, CTP is the preferred substrate with a Km of 2.0 × 10⁻⁴ M under optimal conditions (pH 9.5, 10.0 mM Mg²⁺) [3]. UTP (Km = 8.8 × 10⁻⁴ M) and dCTP (Km = 3.4 × 10⁻⁴ M) serve as alternate substrates but with significantly reduced affinity. For studies of Gram-negative bacterial lipopolysaccharide biosynthesis or screening of antimicrobial agents targeting this pathway, CTP ensures maximal assay sensitivity and minimizes substrate depletion artifacts.

CTP Synthetase Inhibitor Screening and Pyrimidine Metabolism Studies

CTP serves as both the reference feedback inhibitor and the product endpoint in CTP synthetase assays. The established baseline IC50 values—370 μM under standard conditions, decreasing to 160 μM at 50 μM UTP [4]—provide quantitative benchmarks for evaluating novel CTPS inhibitors in oncology and antimicrobial drug discovery. Additionally, engineered CTPS variants with 23.5-fold increased IC50 [5] demonstrate the relevance of CTP inhibition studies for industrial-scale nucleotide production process development.

Antiviral Nucleotide Analog Development and Polymerase Selectivity Assessment

In antiviral drug discovery targeting RNA-dependent RNA polymerases, natural CTP is the indispensable cognate substrate for establishing baseline incorporation efficiency and selectivity. As demonstrated with norovirus polymerase, modified analogs such as 2′-C-methyl-CTP compete directly with CTP during primer elongation, and their selectivity against host polymerases must be quantified relative to the natural CTP substrate [2]. Similarly, CTP serves as the reference for discrimination assays evaluating polymerase fidelity variants [1], enabling quantitative assessment of whether candidate analogs exhibit sufficient selectivity over host enzymes.

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